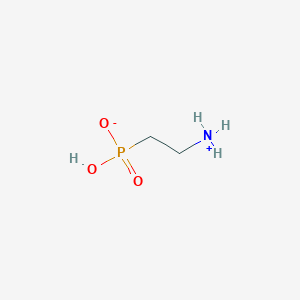

(2-Aminoethyl)phosphonic acid

描述

This compound has been reported in Homo sapiens, Streptomyces regensis, and other organisms with data available.

An organophosphorus compound isolated from human and animal tissues.

属性

IUPAC Name |

2-aminoethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3P/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVDJLLNRSOCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174362 | |

| Record name | Aminoethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ciliatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2041-14-7 | |

| Record name | (2-Aminoethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002041147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Aminoethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH00YJQ334 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ciliatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of (2-Aminoethyl)phosphonic Acid in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of (2-Aminoethyl)phosphonic acid (AEP), a naturally occurring phosphonate (B1237965) with significant biological implications. First identified in 1959, AEP and its derivatives are widespread in nature, found in a diverse range of organisms from protozoa to marine invertebrates. This document details the key metabolic pathway for its synthesis, focusing on the enzymatic reactions that form the characteristic carbon-phosphorus bond. Furthermore, this guide presents detailed experimental protocols for the extraction, purification, and quantitative analysis of AEP from biological matrices using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Quantitative data on the distribution of AEP in various organisms are summarized, and key experimental and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this unique natural product.

Introduction

This compound (AEP), also known as ciliatine, was the first natural product discovered to contain a stable carbon-phosphorus (C-P) bond. Its discovery in 1959 by Horiguchi and Kandatsu from sheep rumen protozoa opened up a new field of natural product chemistry and biochemistry.[1] Unlike phosphate (B84403) esters, which are susceptible to hydrolysis, the C-P bond in phosphonates is remarkably stable, conferring unique chemical and biological properties to the molecules in which it is found. AEP is a structural analog of the common amino acid β-alanine and the ethanolamine (B43304) moiety of phosphatidylethanolamine.

AEP and its derivatives, such as phosphonolipids and phosphonoproteins, are widely distributed in nature, particularly in marine invertebrates like sea anemones and mollusks, as well as in various microorganisms, including the ciliate Tetrahymena.[2] Its presence has also been detected in mammalian tissues, including the human brain, although its origin in these cases is believed to be primarily from dietary sources.[2][3] The unique properties of the C-P bond have led to interest in AEP and other phosphonates for their potential applications in drug development, including as enzyme inhibitors and therapeutic agents.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the discovery, biosynthesis, and analysis of AEP.

Biosynthesis of this compound

The primary biosynthetic pathway for AEP has been extensively studied in the ciliate protozoan Tetrahymena pyriformis. The pathway commences with the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP) and involves a series of enzymatic reactions to form the C-P bond and subsequent functional group transformations.[1][3][4][5]

The key enzymes and steps in the biosynthesis of AEP are:

-

Phosphoenolpyruvate Phosphomutase (PEPM): This enzyme catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to form phosphonopyruvate (B1221233) (PnPy). This is the crucial step where the C-P bond is formed.

-

Phosphonopyruvate Decarboxylase (PPD): Phosphonopyruvate is then decarboxylated by this enzyme to yield phosphonoacetaldehyde.

-

Transaminase: The final step involves the transamination of phosphonoacetaldehyde, utilizing an amino donor such as glutamate (B1630785) or alanine, to produce this compound.

Biosynthesis of this compound (AEP).

Quantitative Distribution of this compound

AEP is found in a wide variety of organisms, often at significant concentrations, particularly in marine invertebrates. The following table summarizes some of the reported quantitative data for AEP in different biological samples.

| Organism | Tissue/Fraction | AEP Concentration | Reference |

| Tetrahymena pyriformis | Whole cells | 0.2 - 0.5% of dry weight | [1] |

| Sea Anemone (Metridium dianthus) | Whole organism | ~1% of dry weight | [2] |

| Sea Anemone (Anemonia sulcata) | Whole organism | High concentrations | [6] |

| Oyster (Crassostrea gigas) | Soft tissues | Variable, can be significant | [7] |

| Mussel (Mytilus galloprovincialis) | Soft tissues | Variable | [7] |

| Snail (Rapana venosa) | Soft tissues | Variable | [7] |

| Human | Brain | Detected | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of AEP from biological samples.

Extraction and Purification of AEP from Marine Invertebrates

This protocol is adapted for the isolation of AEP from sea anemone tissue.

Materials:

-

Sea anemone tissue (fresh or frozen)

-

Chloroform

-

Methanol

-

Trichloroacetic acid (TCA), 5% (w/v)

-

Hydrochloric acid (HCl), 6 M

-

Dowex 50W-X8 resin (H+ form)

-

Dowex 1-X8 resin (formate form)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Homogenization and Lipid Extraction:

-

Homogenize the tissue in a chloroform:methanol (2:1, v/v) mixture to extract lipids.

-

Centrifuge the homogenate and collect the supernatant.

-

The pellet contains the protein and other insoluble materials.

-

-

Acid Hydrolysis:

-

Subject the lipid extract (after solvent evaporation) and the insoluble pellet to acid hydrolysis with 6 M HCl at 110°C for 24 hours in sealed tubes. This cleaves AEP from lipids and proteins.

-

-

Purification by Ion-Exchange Chromatography:

-

After hydrolysis, remove the acid by evaporation under reduced pressure.

-

Dissolve the residue in water and apply it to a Dowex 50W-X8 (H+ form) column.

-

Wash the column with water to remove anionic and neutral compounds.

-

Elute the amino acids, including AEP, with 2 M ammonium (B1175870) hydroxide.

-

Evaporate the ammonia (B1221849) from the eluate.

-

Further purify the AEP-containing fraction on a Dowex 1-X8 (formate form) column. AEP will be in the eluate, while other amino acids will be retained.

-

-

Final Purification and Identification:

-

Lyophilize the purified AEP fraction.

-

Confirm the identity and purity of AEP using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by comparison with an authentic standard using chromatography.

-

Workflow for AEP Extraction and Purification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

AEP is not volatile and requires derivatization prior to GC-MS analysis. A common method involves trifluoroacetylation.

Materials:

-

Purified AEP sample or extract

-

Trifluoroacetic anhydride (B1165640) (TFAA)

-

Acetonitrile (B52724) (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

Dry the AEP sample completely under a stream of nitrogen.

-

Add a mixture of trifluoroacetic anhydride and acetonitrile (e.g., 1:1 v/v) to the dried sample.

-

Heat the mixture at a specific temperature (e.g., 100°C) for a defined time (e.g., 1 hour) in a sealed vial to form the N-trifluoroacetyl-AEP derivative.

-

After cooling, the sample is ready for injection.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identify the AEP derivative based on its retention time and characteristic mass spectrum, including the molecular ion and fragmentation pattern.

-

GC-MS Analysis Workflow for AEP.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method utilizes pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for sensitive detection of AEP.

Materials:

-

AEP sample or extract

-

o-Phthalaldehyde (OPA) reagent: Dissolve OPA in borate (B1201080) buffer (pH ~9.5) and add a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid. Prepare fresh daily.

-

HPLC system with a fluorescence detector and a reverse-phase C18 column.

-

Mobile phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Procedure:

-

Derivatization:

-

Mix the AEP sample with the OPA reagent in a specific ratio.

-

Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature. The reaction forms a highly fluorescent isoindole derivative.

-

-

HPLC Analysis:

-

Injection Volume: Typically 10-20 µL.

-

Column: Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Gradient: Start with a high percentage of aqueous buffer and gradually increase the organic solvent percentage to elute the derivatized AEP.

-

Flow Rate: Typically 1.0 mL/min.

-

Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 450 nm).

-

Quantify AEP by comparing the peak area of the sample to a calibration curve generated from AEP standards.[1]

-

HPLC-FLD Analysis Workflow for AEP.

Conclusion

The discovery of this compound has significantly advanced our understanding of phosphorus biochemistry and the diversity of natural products. Its unique and stable carbon-phosphorus bond presents both challenges and opportunities for researchers in various fields. The biosynthetic pathway, now well-elucidated, provides targets for metabolic engineering and the development of novel enzyme inhibitors. The analytical methods detailed in this guide offer robust and sensitive means for the detection and quantification of AEP in complex biological matrices, which is crucial for further exploring its physiological roles and potential applications. As research into the "phosphonate world" continues, AEP will undoubtedly remain a molecule of great interest for scientists and drug development professionals, with potential for the discovery of new bioactive compounds and therapeutic agents.

References

- 1. High-performance liquid chromatographic determination of 2-aminoethylphosphonic acid and 2-amino-3-phosphonopropionic acid in seawater matrix using precolumn fluorescence derivatization with o-phthalaldehyde-ethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-aminoethylphosphonic acid: biodistribution of a naturally occurring phosphonate after labelling with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of the 2-aminoethylphosphonate biosynthetic pathway in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 2-aminoethylphosphonic acid in cell-free preparations from Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 2-aminoethylphosphonic acid in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple biochemical method in the search for bioactive polypeptides in a sea anemone (Anemonia sulcata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Element Contents in Three Commercially Important Edible Mollusks Harvested off the Southwestern Coast of Crimea (Black Sea) and Assessment of Human Health Risks from Their Consumption - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Phosphonate: A Deep Dive into Ciliatine's Natural Occurrence in Marine Invertebrates

A Technical Guide for Researchers and Drug Development Professionals

Ciliatine, or 2-aminoethylphosphonic acid (2-AEP), a naturally occurring phosphonate (B1237965), is increasingly recognized for its widespread presence and potential physiological significance in marine invertebrates. This in-depth guide synthesizes the current understanding of ciliatine's distribution, biosynthesis, and putative functions within this diverse group of organisms. It provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Distribution of Ciliatine

Ciliatine has been identified in a variety of marine invertebrates, often as a key component of their cellular structures. While qualitative data are abundant, quantitative assessments are more sporadic in the literature. The following table summarizes available quantitative data on ciliatine concentrations in different marine invertebrate species, providing a basis for comparative analysis.

| Phylum | Species | Tissue/Fraction | Ciliatine Concentration | Reference(s) |

| Cnidaria | Metridium dianthus (Sea Anemone) | Whole Animal (Dry Weight) | 0.99% | [1] |

| Cnidaria | Metridium dianthus (Sea Anemone) | Insoluble Protein | 1.1% | [1] |

| Cnidaria | Anthopleura elegantissima (Sea Anemone) | Not Specified | Present (Free form) | [2] |

| Cnidaria | Anthopleura xanthogrammica (Sea Anemone) | Not Specified | N-methyl derivatives present | [3] |

| Mollusca | Mytilus edulis (Blue Mussel) | Gills, Mantle | Present in Phosphonolipids | [2] |

| Mollusca | Crassostrea gigas (Pacific Oyster) | Gills, Mantle, Adductor, Viscera | Present in Ceramide Aminoethylphosphonates | [2][4] |

Further research is required to expand this quantitative dataset across a broader range of marine invertebrate species, including crustaceans and annelids, to enable more extensive comparative studies.

Key Experimental Protocols

The accurate quantification and characterization of ciliatine in biological matrices require robust experimental procedures. Below are detailed methodologies for the extraction and analysis of ciliatine from marine invertebrate tissues, synthesized from established analytical practices.

Protocol 1: Extraction and Quantification of Ciliatine using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol outlines a common approach for the analysis of amino acids and their derivatives, adapted for ciliatine quantification.

1. Sample Preparation and Homogenization:

-

Excise tissue samples from the marine invertebrate of interest and immediately freeze them in liquid nitrogen to halt enzymatic activity.

-

Lyophilize the frozen tissue to obtain a dry weight.

-

Homogenize the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

-

To a known weight of homogenized tissue (e.g., 100 mg), add 2 mL of 80% methanol (B129727).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and dry them under a stream of nitrogen gas.

3. Protein Precipitation and Hydrolysis (for total ciliatine):

-

Re-suspend the dried extract in 1 mL of 6 M hydrochloric acid.

-

Heat the sample at 110°C for 24 hours in a sealed, nitrogen-flushed tube to hydrolyze proteins and lipids, releasing bound ciliatine.

-

After hydrolysis, cool the sample and neutralize it with 6 M sodium hydroxide.

-

Centrifuge to remove any precipitate.

4. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the neutralized hydrolysate onto the cartridge.

-

Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.

-

Elute the ciliatine with a suitable solvent, such as aqueous methanol.

-

Dry the eluate under nitrogen.

5. Derivatization:

-

Reconstitute the dried eluate in a borate (B1201080) buffer (pH ~9.5).

-

Add a solution of o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol) to the sample.

-

Allow the reaction to proceed in the dark for a few minutes to form a fluorescent derivative.

6. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 25 mM, pH 6.5).

-

Mobile Phase B: Acetonitrile/Methanol mixture.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the derivatized ciliatine.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

-

Quantification: Use a standard curve prepared with known concentrations of derivatized ciliatine standard.

Protocol 2: Analysis of Ciliatine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the direct detection of ciliatine without the need for derivatization.

1. Sample Preparation and Extraction:

-

Follow steps 1 and 2 from the HPLC protocol. For the analysis of free ciliatine, the hydrolysis step can be omitted.

2. LC-MS/MS Analysis:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like ciliatine.

-

Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%).

-

Mobile Phase B: Acetonitrile with a small amount of formic acid (e.g., 0.1%).

-

Gradient: A gradient from a high to a low percentage of Mobile Phase B.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Monitor for the specific precursor-to-product ion transition for ciliatine (e.g., m/z 126 -> m/z 108).

-

Quantification: Use a standard curve prepared with a ciliatine standard and an appropriate internal standard (e.g., isotopically labeled ciliatine).

Signaling Pathways and Logical Relationships

To visualize the key processes related to ciliatine in marine invertebrates, the following diagrams have been generated using the DOT language.

This pathway illustrates the enzymatic conversion of phosphoenolpyruvate, a key intermediate in glycolysis, to ciliatine through a series of three enzymatic steps.[5][6][7][8]

This workflow provides a generalized overview of the steps involved in the extraction and quantification of ciliatine from marine invertebrate tissues, applicable to both HPLC and LC-MS/MS methodologies.

This diagram illustrates the proposed physiological function of ciliatine in marine invertebrates. It is incorporated into phosphonolipids, which then become part of cellular membranes, particularly in tissues exposed to the external environment. The stable carbon-phosphorus bond of ciliatine is thought to confer increased resistance to chemical and enzymatic degradation, thereby enhancing the defensive capabilities of the cell membrane against environmental stressors.[2][9]

Conclusion

Ciliatine is a significant and widespread phosphonate in marine invertebrates, playing a likely crucial role in the structural integrity and defense of cellular membranes. This guide provides a foundational resource for researchers and professionals in drug development by consolidating quantitative data, outlining detailed experimental protocols, and visualizing key biological pathways. Further quantitative studies across a broader taxonomic range are essential to fully elucidate the comparative biochemistry and ecological significance of this intriguing molecule. The unique stability of the carbon-phosphorus bond in ciliatine also presents potential avenues for the development of novel therapeutic agents and biomaterials.

References

- 1. Homeocurvature adaptation of phospholipids to pressure in deep-sea invertebrates. [escholarship.org]

- 2. peerj.com [peerj.com]

- 3. rsc.org [rsc.org]

- 4. The structure and distribution of ceramide aminoethylphosphonates in the oyster (Ostrea gigas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidation of the 2-aminoethylphosphonate biosynthetic pathway in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of 2-aminoethylphosphonic acid in cell-free preparations from tetrahymena | CiNii Research [cir.nii.ac.jp]

- 8. 2-aminoethylphosphonate—pyruvate transaminase - Wikipedia [en.wikipedia.org]

- 9. Chemical defense in the egg masses of benthic invertebrates: an assessment of antibacterial activity in 39 mollusks and 4 polychaetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 2-Aminoethylphosphonate in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethylphosphonate (2-AEP), also known as ciliatine, is the most ubiquitous naturally occurring phosphonate (B1237965). Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which renders them resistant to enzymatic and chemical degradation that readily cleaves the P-O bond of phosphate (B84403) esters. This inherent stability has made phosphonate-containing compounds, including 2-AEP, attractive targets for drug development, particularly as enzyme inhibitors and antibiotics. In various microorganisms, 2-AEP is a key component of phosphonolipids and glycoproteins. Understanding the biosynthesis of this crucial metabolite is paramount for the development of novel antimicrobial agents that target this pathway. This technical guide provides an in-depth overview of the 2-AEP biosynthesis pathway in microorganisms, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.

The Core Biosynthetic Pathway of 2-AEP

The biosynthesis of 2-AEP from the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP) is a three-step enzymatic pathway. This pathway is conserved across various microorganisms, including bacteria and protozoa. The three key enzymes involved are:

-

Phosphoenolpyruvate Mutase (PEP Mutase)

-

Phosphonopyruvate (B1221233) Decarboxylase (PnP Decarboxylase)

-

2-Aminoethylphosphonate Transaminase (AEP Transaminase)

The overall pathway transforms the phosphate ester of PEP into the phosphonate group of 2-AEP.

Diagram of the 2-AEP Biosynthesis Pathway

Enzymes of the 2-AEP Biosynthesis Pathway

Phosphoenolpyruvate Mutase (PEP Mutase, EC 5.4.2.9)

PEP mutase catalyzes the initial and committing step in phosphonate biosynthesis: the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnP). This reaction is thermodynamically unfavorable, with the equilibrium favoring PEP.[1] However, the subsequent irreversible decarboxylation of PnP drives the reaction forward.[1] The enzyme requires a divalent metal ion, typically Mg²⁺, for its activity.[2]

Quantitative Data for PEP Mutase

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Metal Cofactor | Reference(s) |

| Tetrahymena pyriformis | Phosphonopyruvate | 2 | 38 | Mg²⁺, Co²⁺, Zn²⁺, Mn²⁺ | [2] |

| Tetrahymena pyriformis | Phosphoenolpyruvate | 770 | 5 | Mg²⁺ | [3] |

| Trypanosoma cruzi | Phosphonopyruvate | 8 | 12 | Mg²⁺ | [4] |

| Mytilus edulis | Phosphonopyruvate | 3300 | 34 | Mg²⁺ |

Phosphonopyruvate Decarboxylase (PnP Decarboxylase, EC 4.1.1.82)

PnP decarboxylase catalyzes the irreversible decarboxylation of phosphonopyruvate to phosphonoacetaldehyde and CO₂. This thiamine (B1217682) pyrophosphate (TPP) and divalent metal ion-dependent enzyme is a key component of the pathway, as it pulls the thermodynamically unfavorable PEP mutase reaction forward.[1][5]

Quantitative Data for PnP Decarboxylase

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Cofactors | Reference(s) |

| Bacteroides fragilis | Phosphonopyruvate | 3.2 ± 0.2 | 10.2 ± 0.3 | TPP, Mg²⁺, Mn²⁺, Ca²⁺ | [6][7] |

| Bacteroides fragilis | Thiamine Pyrophosphate | 13 ± 2 | - | - | [6][7] |

| Bacteroides fragilis | Mg²⁺ | 82 ± 8 | - | - | [6][7] |

| Bacteroides fragilis | Mn²⁺ | 13 ± 1 | - | - | [6][7] |

| Bacteroides fragilis | Ca²⁺ | 78 ± 6 | - | - | [6][7] |

| Streptomyces viridochromogenes | Phosphonopyruvate | 3.2 ± 0.35 | 0.81 ± 0.01 U/mg | ThDP, Mg²⁺, Ca²⁺, Mn²⁺ | [8] |

| Streptomyces viridochromogenes | Thiamine Diphosphate | ~40 | - | - | [8] |

| Streptomyces viridochromogenes | Mg²⁺ | ~40 | - | - | [8] |

| Streptomyces viridochromogenes | Ca²⁺ / Mn²⁺ | ~3 | - | - | [8] |

2-Aminoethylphosphonate Transaminase (AEP Transaminase, EC 2.6.1.37)

AEP transaminase catalyzes the final step in 2-AEP biosynthesis, a reversible transamination reaction where phosphonoacetaldehyde receives an amino group from an amino donor, typically L-alanine, to form 2-AEP. This enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.

Quantitative Data for AEP Transaminase

| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference(s) |

| Salmonella enterica serovar Typhimurium (Forward Reaction) | 2-Aminoethylphosphonate (AEP) | 1.11 ± 0.03 | 7 | [6] |

| Salmonella enterica serovar Typhimurium (Forward Reaction) | Pyruvate | 0.15 ± 0.02 | 7 | [6] |

| Salmonella enterica serovar Typhimurium (Reverse Reaction) | Phosphonoacetaldehyde (P-Ald) | 0.09 ± 0.01 | 9 | [6] |

| Salmonella enterica serovar Typhimurium (Reverse Reaction) | L-Alanine (L-Ala) | 1.4 ± 0.03 | 9 | [6] |

The Degradation Pathway of 2-AEP

In many microorganisms, 2-AEP can also be utilized as a source of carbon, nitrogen, and phosphorus. The degradation of 2-AEP often proceeds through a pathway that mirrors its biosynthesis in reverse, at least initially. A key enzyme in this process is phosphonoacetaldehyde hydrolase (phosphonatase) , which cleaves the C-P bond of phosphonoacetaldehyde to yield acetaldehyde (B116499) and inorganic phosphate. Alternatively, phosphonoacetaldehyde can be oxidized to phosphonoacetate by phosphonoacetaldehyde dehydrogenase (PhnY) .

Diagram of 2-AEP Degradation Pathways

Quantitative Data for Phosphonoacetaldehyde Dehydrogenase (PhnY)

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |

| Sinorhizobium meliloti | Phosphonoacetaldehyde (PnAA) | 3.2 ± 0.7 | 2.2 ± 0.1 | [9] |

| Sinorhizobium meliloti | 3-Oxopropylphosphonate (3-OPP) | 3200 ± 600 | 2.1 ± 0.2 | [9] |

| Sinorhizobium meliloti | Glyceraldehyde-3-phosphate (G3P) | 90 ± 20 | 0.11 ± 0.01 | [9] |

Experimental Protocols

Experimental Workflow for Enzyme Characterization

Protocol 1: Purification of Recombinant Phosphonopyruvate Decarboxylase from E. coli

This protocol is adapted from the procedure used for the purification of Bacteroides fragilis PnP decarboxylase.[10]

Materials:

-

E. coli cells overexpressing the PnP decarboxylase gene

-

Lysis Buffer: 50 mM K⁺HEPES, pH 7.5, 5 mM MgCl₂, 1 mM MnCl₂, 1 mM dithiothreitol (B142953) (DTT)

-

Wash Buffer: Lysis Buffer with a lower concentration of eluting agent (e.g., imidazole (B134444) for His-tagged proteins)

-

Elution Buffer: Lysis Buffer with a high concentration of eluting agent

-

DEAE-Sepharose column

-

Hydroxylapatite column

-

Buffer A: 10 mM potassium phosphate, pH 7.5, containing 5 mM MgCl₂, 1 mM MnCl₂, and 1 mM DTT

-

Buffer B: 50 mM K⁺HEPES buffer, pH 7.5, containing 5 mM MgCl₂, 1 mM MnCl₂, and 1 mM DTT

-

Centrifuge and appropriate tubes

-

Spectrophotometer

-

SDS-PAGE equipment and reagents

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer and lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-85%. Stir for 30 minutes at 4°C.

-

Centrifugation: Centrifuge to collect the precipitated protein.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Buffer A and dialyze overnight against the same buffer.

-

DEAE-Sepharose Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with Buffer A. Elute the protein with a linear gradient of potassium phosphate (e.g., 10-500 mM).

-

Hydroxylapatite Chromatography: Pool the active fractions from the DEAE column and load them onto a hydroxylapatite column equilibrated with Buffer A. Elute with a linear gradient of potassium phosphate.

-

Concentration and Storage: Pool the fractions containing the purified PnP decarboxylase, concentrate the protein, and store in Buffer B at -80°C.

-

Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Protocol 2: Coupled Spectrophotometric Assay for Phosphonopyruvate Decarboxylase Activity

This assay couples the production of phosphonoacetaldehyde to the activity of phosphonatase and alcohol dehydrogenase, monitoring the oxidation of NADH at 340 nm.

Materials:

-

Purified phosphonopyruvate decarboxylase

-

Phosphonopyruvate (substrate)

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

Phosphonatase

-

Alcohol dehydrogenase (ADH)

-

NADH

-

Assay Buffer: 50 mM K⁺HEPES, pH 7.3

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, MgCl₂, TPP, NADH, phosphonatase, and alcohol dehydrogenase.

-

Incubate the mixture at the desired temperature (e.g., 25°C) for several minutes to allow for temperature equilibration and to obtain a stable baseline reading at 340 nm.

-

Initiate the reaction by adding a small volume of a stock solution of phosphonopyruvate.

-

Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

To determine kinetic parameters, vary the concentration of phosphonopyruvate while keeping the concentrations of all other components constant.

Protocol 3: Purification of PEP Mutase from Tetrahymena pyriformis

This protocol is based on the purification method described for the native enzyme from T. pyriformis.[2]

Materials:

-

Tetrahymena pyriformis cells

-

Extraction Buffer

-

Ammonium sulfate

-

DEAE-cellulose column

-

Phenyl-Sepharose column

-

Bio-Gel P-200 column

-

Chromatography buffers

-

Centrifuge

-

Protein concentration determination reagents

Procedure:

-

Cell Extraction: Homogenize T. pyriformis cells in an appropriate extraction buffer.

-

Clarification: Centrifuge the homogenate to remove cell debris.

-

Ammonium Sulfate Fractionation: Precipitate the protein from the supernatant using 70% ammonium sulfate saturation.

-

DEAE-Cellulose Chromatography: Resuspend the ammonium sulfate pellet and apply it to a DEAE-cellulose column. Elute with a salt gradient.

-

Phenyl-Sepharose Chromatography: Pool the active fractions and apply them to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

-

Gel Filtration Chromatography: Further purify the active fractions on a Bio-Gel P-200 size-exclusion column.

-

Purity and Storage: Assess the purity of the final enzyme preparation by SDS-PAGE and store under appropriate conditions.

Protocol 4: Coupled Spectrophotometric Assay for PEP Mutase Activity

This assay measures the conversion of phosphonopyruvate to PEP, which is then used by pyruvate kinase to generate ATP, which in turn is used by hexokinase in a reaction that is coupled to the reduction of NADP⁺, monitored at 340 nm. A more direct assay for the forward reaction (PEP to PnP) involves coupling the PnP product to the PnP decarboxylase reaction as described in Protocol 2.

Materials:

-

Purified PEP mutase

-

Phosphonopyruvate

-

Pyruvate kinase

-

Lactate (B86563) dehydrogenase

-

ADP

-

NADH

-

Assay Buffer

-

Spectrophotometer

Procedure:

-

Set up a reaction mixture containing assay buffer, phosphonopyruvate, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding PEP mutase.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized.

-

Calculate the reaction rate from the linear phase of the curve.

Conclusion

The biosynthesis of 2-AEP is a fundamental pathway in many microorganisms, providing a crucial component for their cellular structures. The enzymes of this pathway, particularly due to the formation of the stable C-P bond, represent promising targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the 2-AEP biosynthetic and degradative pathways, including quantitative kinetic data for the key enzymes and detailed experimental protocols to facilitate further research in this area. A thorough understanding of these enzymatic processes is essential for the rational design of inhibitors and for the advancement of drug discovery programs targeting microbial phosphonate metabolism.

References

- 1. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]

- 2. Purification and characterization of the Tetrahymena pyriformis P-C bond forming enzyme phosphoenolpyruvate phosphomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 6. The phosphonopyruvate decarboxylase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure and function of phosphonoacetaldehyde dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Role of (2-Aminoethyl)phosphonic Acid in Metabolism: A Technical Guide

(2-Aminoethyl)phosphonic acid (AEP) , also known as ciliatine, is a naturally occurring organophosphorus compound characterized by a stable carbon-phosphorus (C-P) bond. First discovered in ciliated protozoa, AEP is the most abundant and widespread phosphonate (B1237965) in nature, found in a diverse range of organisms from bacteria to humans. Its unique structural properties, particularly its resistance to enzymatic hydrolysis by common phosphatases, confer distinct biological roles. This technical guide provides an in-depth exploration of the metabolic significance of AEP, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of this compound

The primary pathway for AEP biosynthesis involves the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP), a key intermediate in glycolysis. This process is catalyzed by a series of enzymes, with the initial and committing step being the conversion of PEP to phosphonopyruvate (B1221233) (PnPy) by the enzyme phosphoenolpyruvate mutase (PepM) .

Following the formation of PnPy, the pathway proceeds with the decarboxylation of PnPy to phosphonoacetaldehyde (B103672) (PnAA) by phosphonopyruvate decarboxylase . The final step is a transamination reaction where an amino group is transferred to PnAA, yielding this compound. This transamination is typically catalyzed by an aminotransferase , which utilizes an amino acid such as alanine (B10760859) or glutamate (B1630785) as the amino group donor.

Incorporation into Macromolecules

Once synthesized, AEP is incorporated into various macromolecules, primarily phosphonolipids and glycoproteins (via phosphonoglycans), where it contributes to the structural and functional diversity of these molecules.

Phosphonolipids

AEP serves as a polar head group in a class of lipids known as phosphonolipids , which are structural analogues of common phospholipids (B1166683) like phosphatidylethanolamine. In these molecules, the phosphonic acid moiety of AEP is linked to a diacylglycerol or a ceramide backbone. The presence of the C-P bond in phosphonolipids renders them resistant to cleavage by phospholipases that typically hydrolyze ester-based phospholipids. This stability is thought to contribute to the integrity of cell membranes, particularly in organisms subjected to harsh environmental conditions or enzymatic stress.

Phosphonoglycans and Glycoproteins

AEP has also been identified as a component of phosphonoglycans , which are complex polysaccharides that can be attached to proteins to form glycoproteins.[1] In these structures, AEP is typically linked to the glycan chain. The precise functions of these AEP-containing glycoproteins are still under investigation, but they are believed to play roles in cell recognition, adhesion, and as protective barriers.[1]

Degradation of this compound

The catabolism of AEP allows organisms to utilize it as a source of phosphorus and, in some cases, carbon and nitrogen. The degradation pathway is initiated by a transamination reaction catalyzed by This compound-pyruvate aminotransferase . This enzyme transfers the amino group from AEP to pyruvate, yielding phosphonoacetaldehyde (PnAA) and L-alanine.

PnAA is then cleaved by the enzyme phosphonoacetaldehyde hydrolase (phosphonatase) , which breaks the C-P bond to produce acetaldehyde (B116499) and inorganic phosphate (B84403). The released acetaldehyde can then enter central metabolic pathways.

Quantitative Distribution of this compound

The concentration of AEP varies significantly among different organisms and tissues. While it is particularly abundant in certain marine invertebrates, it has also been detected in mammalian tissues, including humans.[2][3]

| Organism/Tissue | Concentration/Presence | Reference(s) |

| Human Tissues | ||

| Brain | Detected | [2] |

| Heart | Detected | [2] |

| Kidney | Detected | [2] |

| Liver | Detected | [2] |

| Intestine | Detected | [2] |

| Spleen | Detected | [2] |

| Adrenal Glands | Detected | [2] |

| Aorta | Detected | [2] |

| Marine Invertebrates | ||

| Mytilus edulis (Blue Mussel) | High abundance in various tissues | [1] |

| Crassostrea gigas (Pacific Oyster) | High abundance in various tissues | [1] |

| Protozoa | ||

| Tetrahymena pyriformis | Abundant | [4] |

Potential Role in Cell Signaling

While the direct role of AEP itself in signaling is not well-established, its incorporation into phosphonolipids suggests a potential involvement in signal transduction pathways. Phospholipids are integral components of cell membranes and are precursors to numerous second messengers. The general mechanism of phospholipid-based signaling involves the enzymatic generation of signaling molecules that regulate downstream cellular processes.

For instance, in canonical phospholipid signaling, phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Given that phosphonolipids are structural mimics of phospholipids, it is plausible that they could modulate the activity of such signaling pathways, either by acting as substrates or inhibitors of phospholipases, or by altering the biophysical properties of the membrane and influencing the localization and activity of signaling proteins. However, the resistance of the C-P bond to hydrolysis suggests that if phosphonolipids are involved in signaling, the mechanisms may differ from those of their phosphate ester counterparts.

Experimental Protocols

The analysis and quantification of AEP in biological samples typically involve chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for AEP Quantification

This protocol describes the quantification of AEP in aqueous samples using pre-column derivatization with o-phthalaldehyde-ethanethiol (OPA-ET) followed by fluorescence detection.[5]

1. Reagents and Materials:

-

This compound (AEP) standard

-

o-phthalaldehyde (OPA)

-

Ethanethiol (ET)

-

Boric acid

-

Potassium chloride

-

Sodium hydroxide (B78521)

-

Methanol (HPLC grade)

-

Artificial seawater (for marine samples)

-

Syringe filters (0.22 µm)

2. Preparation of Reagents:

-

Borate (B1201080) Buffer (0.4 M, pH 10.5): Prepare by mixing 1.6 M boric acid, 1.6 M potassium chloride, and 0.8 M sodium hydroxide in a 1:1:2 volume ratio.

-

OPA-ET Reagent: Freshly prepare by mixing 200 µL of OPA stock solution (26.8 mg/mL in methanol), 16.0 mL of borate buffer, 29 µL of ET, and 63.8 mL of methanol.

-

Mobile Phase: 5.0 mM ammonium acetate in water, adjusted to pH 9.0 with ammonium hydroxide.

3. Sample Preparation:

-

For aqueous samples, filter through a 0.22 µm syringe filter.

-

For tissue samples, homogenize the tissue in a suitable buffer, followed by protein precipitation (e.g., with trichloroacetic acid) and centrifugation. The supernatant is then filtered.

4. Derivatization Procedure:

-

Mix the sample (or standard) with the OPA-ET reagent in a specific ratio (e.g., 1:5 v/v).

-

Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

5. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 5.0 mM ammonium acetate (pH 9.0).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

6. Quantification:

-

Prepare a calibration curve using AEP standards of known concentrations.

-

Quantify the AEP concentration in the samples by comparing their peak areas to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphonate Analysis

³¹P NMR is a powerful, non-destructive technique for the identification and quantification of phosphorus-containing compounds, including phosphonates.

1. Sample Preparation:

-

Extract metabolites from cells or tissues using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

-

Lyophilize the aqueous phase to remove the solvent.

-

Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., methylene (B1212753) diphosphonic acid) for quantification.

-

Adjust the pH of the sample to a specific value (e.g., 7.4) to ensure consistent chemical shifts.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ³¹P.

-

Pulse Program: A standard one-pulse experiment with proton decoupling.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate quantification.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

3. Data Processing and Analysis:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the NMR spectrum.

-

Perform phase and baseline correction.

-

Identify the resonance signal corresponding to AEP based on its characteristic chemical shift (typically in the range of 20-30 ppm, pH-dependent).

-

Integrate the area of the AEP signal and the internal standard signal.

-

Calculate the concentration of AEP in the sample based on the ratio of the integrals and the known concentration of the internal standard.

Conclusion

This compound is a metabolically significant molecule whose unique C-P bond imparts considerable stability and dictates its biological roles. Its biosynthesis from a central metabolite, phosphoenolpyruvate, and its incorporation into essential macromolecules such as lipids and glycoproteins underscore its importance in cellular structure and function. While its degradative pathway allows for the recycling of phosphorus, the resistance of AEP-containing molecules to common hydrolytic enzymes suggests a protective function. The precise roles of AEP-containing phosphonolipids and glycoproteins in processes such as signal transduction are still emerging fields of research. The analytical methods detailed herein provide a foundation for further investigation into the metabolism and function of this intriguing phosphonate, with potential implications for drug development and a deeper understanding of cellular biochemistry.

References

- 1. peerj.com [peerj.com]

- 2. Distribution of ciliatine (2-aminoethylphosphonic acid) and phosphonoalanine (2-amino-3-phosphonopropionic acid) in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-aminoethylphosphonic acid: biodistribution of a naturally occurring phosphonate after labelling with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mel2.xmu.edu.cn [mel2.xmu.edu.cn]

An In-depth Technical Guide to Ciliatine (2-Aminoethylphosphonic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliatine, scientifically known as 2-aminoethylphosphonic acid (2-AEP), is a naturally occurring organophosphorus compound distinguished by a stable carbon-phosphorus (C-P) bond. First isolated in 1959 from ciliated protozoa in the rumen of sheep, its discovery opened a new chapter in the understanding of phosphorus biochemistry.[1] Found in a wide array of organisms, from bacteria to humans, ciliatine and its derivatives are integral components of phosphonolipids, and glycoproteins.[1][2] Its structural analogy to biologically important molecules like β-alanine, taurine, and phosphate (B84403) esters has made it a subject of intense research, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental methodologies related to ciliatine, tailored for a scientific audience.

Chemical Structure and Properties

Ciliatine is an amino acid analogue with a phosphonic acid group in place of a carboxylic acid group. This C-P bond is highly resistant to chemical and enzymatic degradation, a key feature influencing its biological persistence and function.

Physicochemical Properties

The physicochemical properties of ciliatine are summarized in the table below, providing essential data for experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C₂H₈NO₃P | [3] |

| Molecular Weight | 125.06 g/mol | [3] |

| Melting Point | 296 °C (decomposes) | [4] |

| Water Solubility | 50 mg/mL (clear, colorless solution) | [4] |

| logP | -1.6 (ALOGPS), -3.2 (ChemAxon) | |

| pKa Values | ||

| Strongest Acidic | 1.53 | |

| Strongest Basic | 10.43 | |

| Other | pK1: 2.45, pK2: 7.0, pK3: 10.8 (25°C) | |

| Physiological Charge | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Hydrogen Bond Donor Count | 3 | |

| Polar Surface Area | 83.55 Ų |

Crystallographic Data: Bond Lengths and Angles

The precise molecular geometry of the stable β-form of ciliatine has been determined by X-ray crystallography. The molecule exists as a zwitterion in the solid state, with a trans configuration around the central C-C bond.[5]

| Bond | Length (Å) | Angle | Degree (°) |

| P-C(1) | 1.84 | O(1)-P-O(2) | 114 |

| C(1)-C(2) | 1.55 | O(1)-P-O(3) | 108 |

| C(2)-N | 1.48 | O(2)-P-O(3) | 108 |

| P-O(1) | 1.50 | O(1)-P-C(1) | 109 |

| P-O(2) | 1.50 | O(2)-P-C(1) | 109 |

| P-O(3) | 1.58 | O(3)-P-C(1) | 108 |

| P-C(1)-C(2) | 112 | ||

| C(1)-C(2)-N | 111 |

Data obtained from the crystal structure of β-ciliatine.[5]

Biological Signaling Pathways

Ciliatine is a key intermediate in the biosynthesis and degradation of phosphonates in various organisms. Understanding these pathways is crucial for targeting them for therapeutic intervention.

Biosynthesis of Ciliatine

The biosynthesis of ciliatine begins with the conversion of phosphoenolpyruvate (B93156) (PEP), a central metabolite in glycolysis, to phosphonopyruvate. This irreversible rearrangement is catalyzed by the enzyme PEP mutase. Phosphonopyruvate is then decarboxylated to form phosphonoacetaldehyde (B103672). The final step is a transamination reaction, where an amino group is transferred to phosphonoacetaldehyde to yield ciliatine.

Degradation of Ciliatine

The primary pathway for the catabolism of ciliatine involves its conversion back to phosphonoacetaldehyde. This reaction is catalyzed by 2-aminoethylphosphonate transaminase (AEPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[6][7] Phosphonoacetaldehyde is then hydrolyzed by phosphonoacetaldehyde hydrolase (phosphonatase) to yield acetaldehyde (B116499) and inorganic phosphate, which can then enter central metabolic pathways.[6][7]

Experimental Protocols

Synthesis of Ciliatine via Catalytic Reduction of Diethyl Cyanomethylphosphonate

This protocol describes a classic method for the chemical synthesis of ciliatine.[8]

Workflow Diagram:

Methodology:

-

Catalytic Reduction:

-

Wash approximately 37 ml of wet Raney Nickel catalyst by pressure filtration with glacial acetic acid and then with acetic anhydride (B1165640).

-

Quickly transfer the catalyst to a 250 ml Parr hydrogenator bottle.

-

Add 70.8 g (0.4 mol) of diethyl cyanomethylphosphonate, 12.0 g of anhydrous sodium acetate (B1210297), and 120 ml of acetic anhydride to the bottle.

-

Hydrogenate the mixture at an initial pressure of 50 p.s.i. The reaction is exothermic and will proceed rapidly.

-

After the reaction subsides, heat the mixture to 50 °C and continue hydrogenation until hydrogen uptake ceases.

-

Cool the mixture, filter to remove the catalyst, and wash the catalyst with acetic acid.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil of diethyl 2-acetamidoethylphosphonate.

-

-

Acid Hydrolysis:

-

Heat the crude oil under reflux with 100 ml of water.

-

Add three successive 100-ml portions of concentrated hydrochloric acid during the 40-hour heating period.

-

After hydrolysis, concentrate the solution to a thick syrup.

-

-

Purification by Ion-Exchange Chromatography:

-

Dissolve the syrup in water and apply it to a column of Dowex 50 (H⁺ form) cation-exchange resin.

-

Wash the column with water to remove non-cationic impurities.

-

Elute the ciliatine from the resin using a dilute ammonium (B1175870) hydroxide (B78521) solution.

-

Monitor the fractions for the presence of ciliatine using a suitable method (e.g., ninhydrin (B49086) test).

-

Combine the fractions containing pure ciliatine and concentrate under reduced pressure to obtain the final product.

-

Quantitative Analysis of Ciliatine by HPLC

This method allows for the sensitive quantification of ciliatine in aqueous samples after pre-column derivatization with o-phthalaldehyde-ethanethiol (OPA-ET).[6]

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: 5 mmol/L ammonium acetate buffer, pH 9.0.

-

Mobile Phase B: Methanol.

-

Derivatization reagent (OPA-ET): Freshly prepared by mixing 200 µL of OPA stock solution (0.268 g OPA in 10 mL methanol), 16.00 mL of 0.40 mol/L borate (B1201080) buffer (pH 10.5), 29 µL of ethanethiol, and 63.771 mL of methanol.[6]

Procedure:

-

Sample Preparation and Derivatization:

-

Transfer 900 µL of the aqueous sample to a 1.5-mL brown sample vial.

-

Add 100 µL of the freshly prepared OPA-ET reagent to the vial.

-

Vortex the mixture and allow it to react for a specific time (optimized, e.g., 2 minutes) at room temperature to form the fluorescent derivative.

-

-

HPLC Analysis:

-

Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject 20 µL of the derivatized sample onto the column.

-

Elute the analytes using a gradient program. A typical gradient could be: 0-3 min, 20% B; 3-6 min, 20-70% B; 6-13 min, 70% B; 13-15 min, 70-20% B; 15-20 min, 20% B.[6]

-

The flow rate is typically maintained at 1 mL/min.

-

-

Quantification:

-

Prepare a series of standard solutions of ciliatine at known concentrations and derivatize them in the same manner as the samples.

-

Generate a calibration curve by plotting the peak area of the ciliatine derivative against the concentration of the standards.

-

Determine the concentration of ciliatine in the samples by interpolating their peak areas from the calibration curve.

-

Drug Development Applications

The unique chemical properties of ciliatine make it an attractive scaffold for drug design and a valuable tool in the development of drug delivery systems.

Ciliatine as a Phosphate Mimic

The phosphonic acid group of ciliatine is a bioisostere of the phosphate group found in many biological molecules. This allows ciliatine-containing compounds to act as competitive inhibitors or modulators of enzymes that recognize phosphorylated substrates. The key advantages of using a phosphonate (B1237965) as a phosphate mimic include:

-

Enzymatic Stability: The C-P bond is resistant to hydrolysis by phosphatases, leading to a longer biological half-life of the drug.

-

Structural Analogy: The tetrahedral geometry and charge distribution of the phosphonate group can closely mimic that of a phosphate group, allowing for effective binding to the active sites of target enzymes.

While specific IC50 values for simple ciliatine derivatives are not widely reported in the context of drug development, the principle is well-established. For example, phosphonate analogues of amino acids have been synthesized and shown to inhibit various enzymes. The inhibitory potency of such compounds, often expressed as IC50 or Ki values, is a critical parameter in drug development, indicating the concentration of the inhibitor required to reduce enzyme activity by 50%.

Ciliatine in Drug Delivery

The amine and phosphonic acid groups of ciliatine provide reactive handles for its conjugation to other molecules, including nanoparticles. This has been exploited in the development of targeted drug delivery systems.

-

Functionalization of Nanoparticles: Ciliatine can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs).[9] The phosphonic acid group can exhibit a strong affinity for certain materials, enabling stable coating.

-

Targeted Delivery: The functionalized nanoparticles can be further modified with targeting ligands to direct them to specific tissues or cells. For instance, the calcium affinity of the phosphonic acid group has been explored for targeting calcified tissues.[9]

Conclusion

Ciliatine, with its unique carbon-phosphorus bond and structural similarity to key biological molecules, continues to be a compound of significant interest to the scientific community. Its well-defined chemical and physical properties, coupled with its involvement in distinct metabolic pathways, provide a solid foundation for further research. The experimental protocols detailed in this guide offer practical starting points for the synthesis, purification, and analysis of this intriguing molecule. As a versatile building block in medicinal chemistry and a functional component in advanced drug delivery systems, ciliatine holds considerable promise for the development of novel therapeutics and research tools. A deeper exploration of its potential as a phosphate mimic in enzyme inhibition and the quantitative characterization of drug release from ciliatine-functionalized nanocarriers will undoubtedly pave the way for new and innovative applications.

References

- 1. researchgate.net [researchgate.net]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]

- 4. Effect of drug release kinetics on nanoparticle therapeutic efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mel2.xmu.edu.cn [mel2.xmu.edu.cn]

- 7. Degradation pathway of the phosphonate ciliatine: crystal structure of 2-aminoethylphosphonate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Bacterial Degradation Pathway of Ciliatine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliatine (2-aminoethylphosphonate) is the most abundant and widespread naturally occurring phosphonate (B1237965). These organophosphorus compounds are characterized by a highly stable carbon-phosphorus (C-P) bond, which is resistant to enzymatic cleavage by common phosphatases. Consequently, bacteria have evolved specialized enzymatic pathways to utilize ciliatine and other phosphonates as a phosphorus source, particularly in phosphate-limited environments. Understanding these degradation pathways is of significant interest for various fields, including microbial ecology, biogeochemistry, and the development of novel enzymatic tools and potential drug targets. This technical guide provides a comprehensive overview of the core bacterial degradation pathways of ciliatine, focusing on the key enzymes, their quantitative characteristics, and detailed experimental protocols for their study.

Core Degradation Pathways of Ciliatine

Bacteria primarily employ two distinct strategies for the degradation of ciliatine: the direct cleavage of the C-P bond by the C-P lyase pathway and various hydrolytic pathways that first modify the aminophosphonate to activate the C-P bond for subsequent cleavage.

The Carbon-Phosphorus (C-P) Lyase Pathway

The C-P lyase pathway is a multi-enzyme complex capable of cleaving the C-P bond in a wide range of phosphonates, including ciliatine. In Escherichia coli, this pathway is encoded by the phn operon, which consists of 14 genes (phnC to phnP)[1]. The expression of the phn operon is typically induced under phosphate (B84403) starvation conditions and is regulated by the Pho regulon[1][2][3].

The core of the C-P lyase machinery is a multi-subunit complex, with PhnG, PhnH, PhnI, PhnJ, and PhnK being essential for its activity[4]. This complex catalyzes the cleavage of the C-P bond to release the corresponding alkane and inorganic phosphate. The C-P lyase pathway exhibits broad substrate specificity, enabling bacteria to utilize a variety of alkyl and aryl phosphonates[5].

Hydrolytic Degradation Pathways

Hydrolytic pathways involve the initial transformation of ciliatine to an intermediate where the C-P bond is more susceptible to cleavage. There are several variations of this strategy.

This is a widespread hydrolytic route for ciliatine degradation[6]. It involves a two-step enzymatic reaction:

-

Transamination: The enzyme 2-aminoethylphosphonate transaminase (PhnW), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the transfer of the amino group from ciliatine to pyruvate (B1213749), producing phosphonoacetaldehyde (B103672) and L-alanine[7][8].

-

Hydrolysis: Phosphonoacetaldehyde hydrolase (PhnX), also known as phosphonatase, then cleaves the C-P bond in phosphonoacetaldehyde to yield acetaldehyde (B116499) and inorganic phosphate[6][9].

This pathway is a variation of the hydrolytic route where phosphonoacetaldehyde is further oxidized before C-P bond cleavage:

-

Transamination: As in the phosphonatase pathway, PhnW converts ciliatine to phosphonoacetaldehyde.

-

Oxidation: Phosphonoacetaldehyde dehydrogenase (PhnY) oxidizes phosphonoacetaldehyde to phosphonoacetate.

-

Hydrolysis: Phosphonoacetate hydrolase (PhnA) cleaves the C-P bond in phosphonoacetate to produce acetate (B1210297) and inorganic phosphate[6].

Recent research has identified an additional enzyme, (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA), which is encoded in a significant number of bacterial gene clusters containing phnW and phnX[6]. PbfA acts on (R)-1-hydroxy-2-aminoethylphosphonate (a potential intermediate in other phosphonate metabolic routes), catalyzing an elimination reaction that releases ammonia (B1221849) and generates phosphonoacetaldehyde. This phosphonoacetaldehyde can then be hydrolyzed by PhnX, thereby funneling this hydroxylated derivative into the canonical hydrolytic pathway[6].

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the hydrolytic degradation of ciliatine.

Table 1: Kinetic Parameters of 2-Aminoethylphosphonate Transaminase (PhnW) from Salmonella enterica serovar Typhimurium [7]

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 2-Aminoethylphosphonate (AEP) | 1.11 ± 0.03 | 7 | 6.3 x 103 |

| Pyruvate | 0.15 ± 0.02 | 7 | 4.7 x 104 |

| Phosphonoacetaldehyde (P-Ald) | 0.09 ± 0.01 | 9 | 1.0 x 105 |

| L-Alanine (L-Ala) | 1.4 ± 0.03 | 9 | 6.4 x 103 |

Data were obtained at pH 8.5 and 25°C. The equilibrium constant (Keq) for the reaction AEP + Pyruvate ⇌ P-Ald + L-Ala was determined to be 0.5.

Table 2: Substrate Specificity of 2-Aminoethylphosphonate Transaminase (PhnW) [7]

| Amino Donor | Relative Activity (%) | Amino Acceptor | Relative Activity (%) |

| 2-Aminoethylphosphonate | 100 | Pyruvate | 100 |

| 3-Aminopropylphosphonate | < 1 | α-Ketoglutarate | < 1 |

| L-Phosphoalanine | < 1 | Oxaloacetate | < 1 |

| β-Alanine | < 1 | Glyoxylate | < 1 |

The high degree of substrate specificity suggests a singular physiological role for PhnW in AEP degradation.

Table 3: Properties of Phosphonoacetaldehyde Hydrolase (PhnX)

| Organism | Optimal pH | Molecular Weight (kDa) | Km for Phosphonoacetaldehyde |

| Pseudomonas aeruginosa | ~7.5 | 29.9 | Similar to native enzyme |

| Bacillus cereus | 6.0 - 8.0 | - | - |

Detailed kinetic parameters (Km and Vmax) for PhnX are not as extensively reported as for PhnW. The recombinant PhnX from P. aeruginosa expressed in E. coli showed an affinity constant similar to the native enzyme[10].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the bacterial degradation of ciliatine.

Enzyme Assay for 2-Aminoethylphosphonate Transaminase (PhnW)

This protocol is adapted from Kim et al. (2002)[7].

Principle: The formation of phosphonoacetaldehyde (P-Ald) is monitored in a coupled enzyme assay. The P-Ald produced by PhnW is reduced to phosphonoethanol by alcohol dehydrogenase (ADH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is measured spectrophotometrically.

Reagents:

-

50 mM Potassium TRICINE buffer, pH 8.5

-

20 mM 2-Aminoethylphosphonate (AEP)

-

5 mM Pyruvate

-

0.5 mM β-NADH

-

100 µM Pyridoxal 5'-phosphate (PLP)

-

10 U/mL Alcohol dehydrogenase (ADH)

-

2 U/mL Phosphonatase (PhnX) (to ensure complete conversion if P-Ald is inhibitory)

-

5 mM MgCl2

-

Purified PhnW enzyme solution

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing all reagents except the PhnW enzyme.

-

Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the purified PhnW enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH at 340 nm (ε = 6220 M-1cm-1).

For the reverse reaction (AEP formation):

-

Replace AEP and pyruvate with 2.5 mM P-Ald and 20 mM L-alanine.

-

Replace ADH and phosphonatase with 10 U/mL lactate (B86563) dehydrogenase (LDH) to monitor the oxidation of NADH coupled to the reduction of pyruvate formed.

Purification of Recombinant 2-Aminoethylphosphonate Transaminase (PhnW)

This protocol is a generalized procedure based on the successful purification of recombinant PhnW from Salmonella enterica serovar Typhimurium expressed in E. coli[7].

Principle: The phnW gene is cloned into an expression vector and overexpressed in a suitable E. coli strain. The recombinant protein is then purified using a combination of precipitation and chromatography techniques.

Materials:

-

E. coli strain expressing recombinant PhnW (e.g., from a pET vector in BL21(DE3) cells)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

DEAE-cellulose chromatography column

-

Buffer A (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT)

-

Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT)

-

SDS-PAGE analysis equipment

Procedure:

-

Cell Lysis: Harvest the E. coli cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press. Centrifuge the lysate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-60% (this range should be optimized). Stir for 30 minutes at 4°C. Centrifuge to collect the precipitated protein.

-

Dialysis: Resuspend the pellet in a minimal volume of Buffer A and dialyze overnight against Buffer A to remove excess ammonium sulfate.

-

Anion Exchange Chromatography: Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with Buffer A. Wash the column with several volumes of Buffer A.

-

Elution: Elute the bound proteins with a linear gradient of NaCl from 0 to 1 M (by mixing Buffer A and Buffer B).

-

Fraction Analysis: Collect fractions and analyze them for PhnW activity using the enzyme assay described above and for purity by SDS-PAGE.

-

Pooling and Concentration: Pool the active and pure fractions and concentrate them using an appropriate method (e.g., ultrafiltration).

Gene Knockout of phn Operon Genes via Homologous Recombination

This is a generalized protocol for creating a gene knockout in bacteria like Salmonella or E. coli, which can be adapted for genes within the phn operon. This method often utilizes a temperature-sensitive plasmid and a selectable marker.

Principle: A knockout vector is constructed containing regions of homology upstream and downstream of the target gene, flanking a selectable marker (e.g., an antibiotic resistance gene). The vector is introduced into the target bacterium, and through a process of homologous recombination, the target gene is replaced by the selectable marker.

Materials:

-

Target bacterial strain (e.g., Salmonella enterica)

-

Suicide vector (e.g., a plasmid with a temperature-sensitive origin of replication)

-

Antibiotic resistance cassette

-

Primers for amplifying homologous regions

-

Restriction enzymes and DNA ligase

-

Electroporator and competent cells

-

Selective agar (B569324) plates

Procedure:

-

Construct the Knockout Vector:

-

Using PCR, amplify ~500 bp regions homologous to the upstream and downstream flanking regions of the target phn gene.

-

Clone these homologous regions into the suicide vector on either side of an antibiotic resistance cassette.

-

-

Transformation: Introduce the constructed knockout vector into the target bacterial strain by electroporation or conjugation.

-

First Crossover (Integration): Plate the transformed cells on selective agar containing the antibiotic corresponding to the marker on the suicide vector at a permissive temperature (e.g., 30°C). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

-